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Compound of Interest

Compound Name: Captafol

Cat. No.: B1668290

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Captafol, a broad-spectrum fungicide, has been the subject of extensive toxicological
evaluation due to its demonstrated carcinogenicity and other adverse health effects in
experimental animals. This technical guide provides an in-depth overview of the toxicological
profile of Captafol, with a focus on its carcinogenic properties. It includes a comprehensive
summary of quantitative data, detailed experimental protocols from key studies, and
visualizations of its metabolic and genotoxic pathways to support research and risk assessment
activities.

Toxicological Profile

Captafol exhibits a range of toxic effects, from acute toxicity at high doses to chronic effects,
including carcinogenicity, with long-term exposure. Its toxicity is largely attributed to its
chemical reactivity, particularly with thiol-containing molecules, and its ability to act as an
alkylating agent.

Acute and Chronic Toxicity

The acute toxicity of Captafol is relatively low by oral and dermal routes. However, chronic
exposure has been associated with significant target organ toxicity, primarily affecting the liver
and kidneys.
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Table 1: Acute Toxicity of Captafol

Value (mg/kg

Species Route Parameter bw) Reference
Rat (male) Oral LD50 6,780 [1]
Rat (female) Oral LD50 6,330 [1]
Rat Oral LD50 2,500 - 6,200 2]
Rabbit Dermal LD50 >15,400 [2]

Table 2: Chronic Toxicity of Captafol in Rats (13-Week Study)

. ] Observed Effects in Both
Dietary Concentration . Reference
Sexes (F344/DuCrj Rats)

0.075% No significant effects noted. [3]

Dose-related decreases in
] body weight. Squamous cell
0.15% and higher . _ [3]
hyperplasia and edema in the

forestomach.

Dose-dependent decrease in
urinary pH. Increased liver-
and kidney-to-body weight
0.3% and 0.6% ratios. Multifocal [3]
karyocytomegaly and tubular
cell atypia in the proximal

tubules of the kidney.

Slight increases in leukocyte
count and glutamic-pyruvic

0.3% and 0.6% (females) ) o [3]
transaminase activity. Oval cell

proliferation in the liver.

Mild increase in alkaline
0.6% (females) o [3]
phosphatase activity.
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Reproductive and Developmental Toxicity

Captafol has been evaluated for its potential to cause reproductive and developmental effects

in various animal models. While it did not show teratogenic effects in rabbits and monkeys at

the doses tested, it was found to be embryolethal and teratogenic in hamsters at high doses|[2]

[4].

Table 3: Reproductive and Developmental Toxicity Studies of Captafol

Species

Dosing Regimen

Observed Effects

Reference

Dutch Belted Rabbit

Up to 75 mg/kg
bw/day orally on days
6-16 of gestation.

No teratogenic effects.

[2]

New Zealand Rabbit

Up to 150 mg/kg
bw/day orally on days
6-18 of gestation.

No teratogenic effects.

[2]

Rhesus Monkey

Up to 25 mg/kg
bw/day on days 22-32

of gestation.

No teratogenic effects.

[2]

Syrian Hamster

> 200 mg/kg bw orally
on day 7 or 8 of

gestation.

Increased maternal
and fetal lethality,
teratogenic effects
(fused ribs,
short/curved tail, limb

defects).

[2]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Captafol as "probably

carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals[2].

Similarly, the U.S. National Toxicology Program (NTP) has concluded that Captafol is

"reasonably anticipated to be a human carcinogen”[5].

Carcinogenicity in Mice
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Long-term dietary administration of Captafol to B6C3F1 mice resulted in a significant increase
in the incidence of various tumors[2][4].

Table 4: Carcinogenicity of Captafol in B6C3F1 Mice

Tumor Types with
Dietary . Significantly
. Duration Reference
Concentration Increased
Incidence
Both Sexes:

Hemangioendotheliom
a (heart),
Hemangioma/Hemang
ioendothelioma
(spleen), Papilloma
and Squamous Cell
0.075%, 0.15%, 0.3% 96 weeks Carcinoma [2][4]
(forestomach),
Adenoma and
Adenocarcinoma
(small intestine),
Hyperplastic Nodule
and Hepatocellular

Carcinoma (liver).

Carcinogenicity in Rats

Studies in Fischer 344 rats have demonstrated the carcinogenic potential of Captafol, primarily
targeting the kidneys and liver[1][2][6].

Table 5: Carcinogenicity of Captafol in Fischer 344 Rats
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Dietary )
Study . Duration
Concentration

Key Findings Reference

Nyska et al., Increasing
) 2 years
1989 concentrations

Increased
incidence of
nonneoplastic
and neoplastic
lesions in the

kidneys.

Tamano et al., 750 ppm, 1,500
1990 ppm

104 weeks

Males: Dose-
dependent
increase in renal
cell carcinomas.
Females:
Increased
incidence of
hepatocellular
carcinomas at
1,500 ppm. Both
Sexes: Dose-
dependent
increase in renal H
adenomas and
basophilic
altered cell
tubules. Dose-
dependent
increase in
hyperplastic
nodules and foci
of cellular
alterations in the

liver.

Mechanisms of Toxicity and Carcinogenicity
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The toxic and carcinogenic effects of Captafol are linked to its metabolic activation and
subsequent interaction with cellular macromolecules.

Metabolic Pathways

Captafol is metabolized through two primary pathways: hydrolysis and reaction with thiols,
such as glutathione (GSH)[5][7]. The reaction with thiols is significantly faster than hydrolysis
and is considered the dominant pathway in biological systems[7]. Both pathways lead to the
formation of tetrahydrophthalimide (THPI)[5][7]. The cleavage of the N-S bond can also lead to
the formation of reactive intermediates from the tetrachloroethylthio side chain[5].

Dichloroacetic Acid

Captafol Fast > Reaction with Thiols (e.g., GSH) pg Tetrahydrophthalimide (THPI)
Metabolic Activation
of side chain

Transient Episulfonium lon

Click to download full resolution via product page

Captafol's primary metabolic pathways.

Genotoxicity and Mechanism of Carcinogenesis

Captafol is genotoxic, inducing a range of genetic alterations in various test systems. A key
proposed mechanism for its carcinogenicity is the metabolic formation of a transient
episulfonium ion from the tetrachloroethylthio side chain. This highly reactive electrophile can
act as a DNA alkylating agent, leading to mutations and initiating the carcinogenic process[5].
Additionally, the reaction of Captafol with glutathione can lead to cytotoxicity[5].
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Proposed mechanism of Captafol-induced genotoxicity.

Table 6: Summary of Genotoxicity Data for Captafol
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Assay Type Test System Result Reference
) Salmonella -
Gene Mutation o Positive [5]
typhimurium
Gene Mutation Escherichia coli Positive [5]
Mitotic Recombination ) ) N
) Aspergillus nidulans Positive [2]
& Gene Mutation
) Human and
DNA Single-Strand _ _ N
Mammalian Cells (in Positive [5]
Breaks _
vitro)
) ] Human and
Sister Chromatid ) ) -
Mammalian Cells (in Positive [2][5]
Exchange )
Vitro)
Human and
Chromosomal ] ] -
) Mammalian Cells (in Positive [2][5]
Aberrations ]
vitro)
) Human and
Micronucleus ] ) N
) Mammalian Cells (in Positive [2][5]
Formation _
vitro)
Dominant Lethal .
Rats Positive [2]

Effects

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al.,
1984)

o Test Substance: Captafol (94.9% pure).

e Animals: 6-week-old male and female B6C3F1 mice.
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Housing: Mice were housed in plastic cages with wood chip bedding in an air-conditioned
room with a 12-hour light/dark cycle.

Diet: Captafol was mixed into a powdered basal diet at concentrations of 0%, 0.075%,
0.15%, or 0.3%. The diet and tap water were available ad libitum.

Experimental Groups: 50-51 mice per sex per group.

Duration: Animals were fed the experimental diets for 96 weeks, followed by an 8-week
observation period on the basal diet.

Observations: Body weight and food consumption were recorded weekly for the first 14
weeks and then every 4 weeks. Animals were observed daily for clinical signs of toxicity.

Pathology: A complete necropsy was performed on all animals. Organs and tissues were
preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained
with hematoxylin and eosin (H&E) for microscopic examination.

Statistical Analysis: The incidences of tumors were analyzed using the Fisher's exact test.
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Workflow for the mouse carcinogenicity bioassay.
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Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et
al., 1990)

o Test Substance: Captafol (97.5% pure).
e Animals: 6-week-old male and female F344/DuCirj rats.

e Housing: Rats were housed in wire cages in an air-conditioned room with a 12-hour
light/dark cycle.

» Diet: Captafol was mixed into a powdered basal diet at concentrations of 0, 750, or 1,500
ppm. Diet and water were available ad libitum.

o Experimental Groups: 50 rats per sex per group.

» Duration: Animals were fed the experimental diets for 104 weeks, followed by an 8-week
observation period on a normal diet. The experiment was terminated at week 113.

o Observations: Body weights and food consumption were recorded weekly. Animals were
monitored daily for clinical signs.

» Pathology: A complete necropsy was performed on all animals. Tissues were fixed in 10%
neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with
H&E.

 Statistical Analysis: Tumor incidence data were analyzed using the Fisher's exact probability
test.

In Vitro Sister Chromatid Exchange (SCE) Assay

e Cell Lines: Cultured mammalian or human cells (e.g., Chinese Hamster Ovary (CHO) cells,
human peripheral blood lymphocytes).

e Protocol Outline:

o Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog,
for two cell cycles.
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o During the first replication cycle, one strand of the DNA incorporates BrdU.

o During the second replication cycle, the sister chromatids will be differentially labeled: one
will have BrdU in both DNA strands (bifilarly substituted), while the other will have BrdU in
only one strand (unifilarly substituted).

o The test substance (Captafol) is added to the cultures for a defined exposure period.
o A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

o Cells are harvested, treated with a hypotonic solution, and fixed.

o Chromosome spreads are prepared on microscope slides.

o The slides are stained using a fluorescence plus Giemsa (FPG) technique, which allows
for the differential staining of the sister chromatids.

o The number of SCEs per metaphase is scored under a microscope. An increase in the
frequency of SCEs in treated cells compared to controls indicates genotoxic potential.

Rodent Dominant Lethal Test

e Principle: This in vivo assay assesses the potential of a substance to cause chromosomal
aberrations in germ cells, which result in the death of the embryo after fertilization.

e Protocol Outline:

o Male rodents (typically rats or mice) are treated with the test substance (e.g., Captafol)
via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a

specified period.

o Following treatment, each male is sequentially mated with a new group of untreated virgin
females each week for a period that covers all stages of spermatogenesis (e.g., 8-10

weeks).

o Females are euthanized at mid-gestation (e.g., day 14 in mice).
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o The uterine contents are examined to determine the number of corpora lutea (a measure
of ovulation), total implants, and live and dead implants (resorptions).

o The dominant lethal index is calculated as: (Number of dead implants / Total number of
implants) x 100.

o A statistically significant increase in the dominant lethal index in the treated groups
compared to the control group indicates that the test substance is a germ cell mutagen.

Conclusion

The extensive body of evidence from in vivo and in vitro studies unequivocally demonstrates
that Captafol is a carcinogen and a genotoxic agent in experimental animals. Its mechanism of
action is believed to involve metabolic activation to a reactive episulfonium ion that can alkylate
DNA, leading to mutations. The data summarized in this technical guide, including quantitative
toxicity values and detailed experimental protocols, provide a critical resource for researchers
and professionals in the fields of toxicology and drug development for understanding the
hazards associated with Captafol and for informing risk assessment and regulatory decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Captafol: A Technical Guide to its Toxicological Effects
and Carcinogenicity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668290#toxicological-effects-and-carcinogenicity-of-
captafol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.inchem.org/documents/jmpr/jmpmono/v069pr04.htm
https://www.benchchem.com/product/b1668290#toxicological-effects-and-carcinogenicity-of-captafol
https://www.benchchem.com/product/b1668290#toxicological-effects-and-carcinogenicity-of-captafol
https://www.benchchem.com/product/b1668290#toxicological-effects-and-carcinogenicity-of-captafol
https://www.benchchem.com/product/b1668290#toxicological-effects-and-carcinogenicity-of-captafol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668290?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

